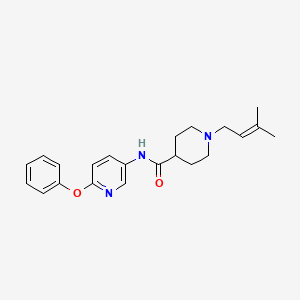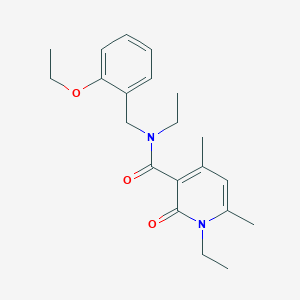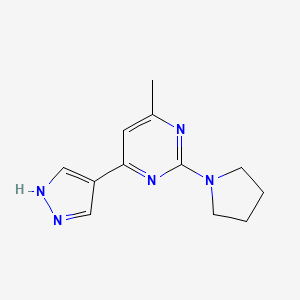
1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule inhibitor of the TRPV1 receptor. TRPV1 is a non-selective cation channel that is involved in pain sensation and inflammation. JNJ-1930942 has been studied extensively for its potential therapeutic applications in pain management.
Mécanisme D'action
1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a small molecule inhibitor of the TRPV1 receptor. TRPV1 is a non-selective cation channel that is involved in pain sensation and inflammation. 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide binds to the TRPV1 receptor and blocks its activity, thereby reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide also reduces the expression of TRPV1 in sensory neurons, which is involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is that it has been extensively studied in animal models of pain and inflammation, and has shown promising results. However, one limitation is that it has not yet been studied extensively in humans, and its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for the study of 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One direction is to further study its safety and efficacy in humans. Another direction is to study its potential application in other areas, such as itch relief. In addition, there is a need to further understand the mechanism of action of 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, and to identify potential targets for future drug development.
Applications De Recherche Scientifique
1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and osteoarthritis pain. 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been studied for its potential application in itch relief. In addition, 1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
1-(3-methylbut-2-enyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)10-13-25-14-11-18(12-15-25)22(26)24-19-8-9-21(23-16-19)27-20-6-4-3-5-7-20/h3-10,16,18H,11-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQXSJBKYLDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-2-buten-1-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-ethylphenoxy)propyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3817747.png)

![N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide](/img/structure/B3817761.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3817771.png)
![8-[(2'-methoxybiphenyl-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3817778.png)

![6-isopropyl-1-methyl-3-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B3817785.png)
![3-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B3817800.png)
![1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B3817802.png)
![3-(4-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3817813.png)
![{[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3817822.png)
![N-({1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3817824.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3817831.png)